molecular formula C15H12AlF9O6 B089263 Aluminum,1,1-trifluoro-2,4-pentanedionato)- CAS No. 14354-59-7

Aluminum,1,1-trifluoro-2,4-pentanedionato)-

Cat. No.: B089263
CAS No.: 14354-59-7
M. Wt: 489.24 g/mol
InChI Key: MAQLSXYCYWOAAY-UHFFFAOYSA-N
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Description

Aluminum,1,1-trifluoro-2,4-pentanedionato): , also known as tris(1,1,1-trifluoro-2,4-pentanedionato)aluminum, is a coordination compound with the molecular formula C15H12AlF9O6. It is a complex formed by the coordination of aluminum with three 1,1,1-trifluoro-2,4-pentanedione ligands. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aluminum,1,1-trifluoro-2,4-pentanedionato involves the reaction of aluminum salts with 1,1,1-trifluoro-2,4-pentanedione. The general procedure includes dissolving aluminum chloride in an appropriate solvent, such as ethanol, and then adding 1,1,1-trifluoro-2,4-pentanedione. The reaction mixture is stirred and heated under reflux conditions to facilitate the formation of the complex. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of Aluminum,1,1-trifluoro-2,4-pentanedionato follows similar principles but on a larger scale. The process involves the use of high-purity aluminum salts and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Aluminum,1,1-trifluoro-2,4-pentanedionato undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield new aluminum complexes with different ligands, while coordination reactions result in multi-metallic or multi-ligand complexes .

Scientific Research Applications

Chemistry: Aluminum,1,1-trifluoro-2,4-pentanedionato is widely used as a precursor in the synthesis of other aluminum complexes. It serves as a starting material for the preparation of catalysts and other coordination compounds .

Biology and Medicine: In biological research, this compound is used to study the interactions of aluminum with biological molecules.

Industry: In industrial applications, Aluminum,1,1-trifluoro-2,4-pentanedionato is used in the production of advanced materials, such as coatings and polymers. Its stability and reactivity make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of Aluminum,1,1-trifluoro-2,4-pentanedionato involves the coordination of the aluminum center with the trifluoro-2,4-pentanedione ligands. This coordination stabilizes the aluminum ion and enhances its reactivity. The compound can interact with other molecules through its aluminum center, facilitating various chemical reactions. The electron-withdrawing effect of the trifluoro groups also plays a role in modulating the reactivity of the compound .

Comparison with Similar Compounds

Uniqueness: Aluminum,1,1-trifluoro-2,4-pentanedionato is unique due to the presence of trifluoro groups, which enhance its stability and reactivity compared to other aluminum complexes. The electron-withdrawing effect of the trifluoro groups makes this compound more reactive in certain chemical reactions, providing distinct advantages in various applications .

Properties

InChI

InChI=1S/3C5H5F3O2.Al/c3*1-3(9)2-4(10)5(6,7)8;/h3*2H2,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQLSXYCYWOAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Al]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15AlF9O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14354-59-7
Record name NSC177685
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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